molecular formula C28H31N5OS B11777709 N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11777709
M. Wt: 485.6 g/mol
InChI Key: KNCDUEYTRNWTDD-UHFFFAOYSA-N
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Description

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound featuring a mesityl group, a triazole ring, and a thioacetamide moiety

Preparation Methods

The synthesis of N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the mesityl and p-tolyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s triazole ring and thioacetamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The mesityl and p-tolyl groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with similar compounds such as:

    N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanamide: This compound has an ethanamide group instead of an acetamide group, which may affect its reactivity and biological activity.

    N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)propionamide: The presence of a propionamide group introduces additional steric hindrance, potentially altering the compound’s interactions with molecular targets.

    N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)butanamide: The longer carbon chain in the butanamide group may influence the compound’s solubility and pharmacokinetic properties.

Properties

Molecular Formula

C28H31N5OS

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C28H31N5OS/c1-18-6-10-23(11-7-18)29-16-25-31-32-28(33(25)24-12-8-19(2)9-13-24)35-17-26(34)30-27-21(4)14-20(3)15-22(27)5/h6-15,29H,16-17H2,1-5H3,(H,30,34)

InChI Key

KNCDUEYTRNWTDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=C(C=C(C=C4C)C)C

Origin of Product

United States

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